molecular formula C12H10N4O B11109609 5-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrimidine

5-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B11109609
M. Wt: 226.23 g/mol
InChI Key: CLSCFLLMDUFLPV-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a triazole ring fused to a pyrimidine ring, with a methoxyphenyl group attached at the 5-position. Triazolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzoyl hydrazine with 2-cyanopyrimidine in the presence of a base such as sodium ethoxide. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired triazolopyrimidine compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity of the final product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinases by binding to their active sites, thereby blocking phosphorylation events crucial for cell signaling. Additionally, it can interact with nuclear receptors, influencing gene expression and cellular responses .

Comparison with Similar Compounds

    1,2,4-Triazolo[1,5-a]pyrimidine: Shares a similar core structure but differs in the position of nitrogen atoms and substituents.

    1,2,4-Triazolo[4,3-b]pyridines: Another class of triazole-fused heterocycles with different biological activities.

Uniqueness: 5-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrimidine is unique due to the presence of the methoxyphenyl group, which imparts specific electronic and steric properties. This modification can enhance its binding affinity to certain targets and improve its pharmacokinetic profile compared to other triazolopyrimidines .

Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

5-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrimidine

InChI

InChI=1S/C12H10N4O/c1-17-10-4-2-3-9(7-10)11-5-6-13-12-15-14-8-16(11)12/h2-8H,1H3

InChI Key

CLSCFLLMDUFLPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=NC3=NN=CN23

Origin of Product

United States

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